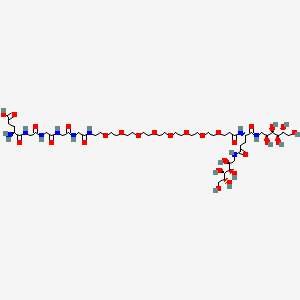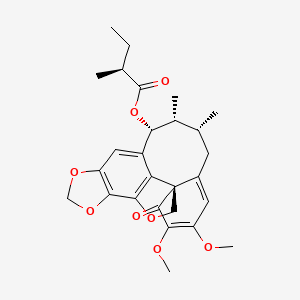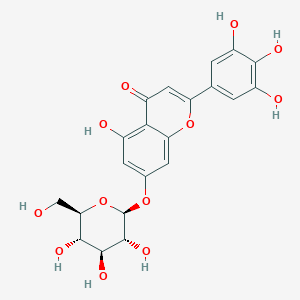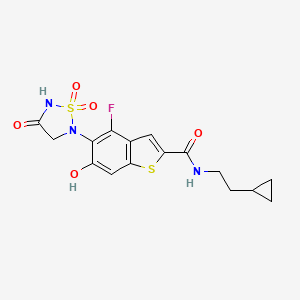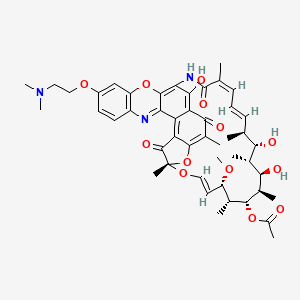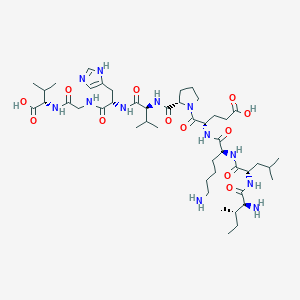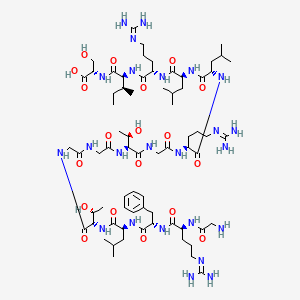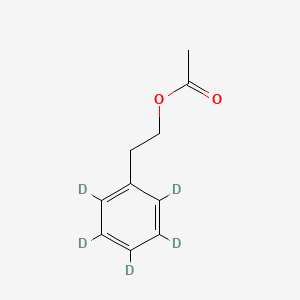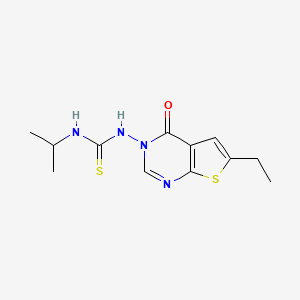
Myosin-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myosin-IN-1 is a pyrazolopyrimidine compound known for its potent, reversible, and uncompetitive inhibition of actin-stimulated ATPase activity of myosin V. This compound blocks ADP release from the actomyosin complex, making it a valuable tool in studying myosin-related cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Myosin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Myosin-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the pyrazolopyrimidine core, while oxidation or reduction reactions may modify specific functional groups.
Aplicaciones Científicas De Investigación
Myosin-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanistic aspects of myosin function and its role in cellular processes. In medicine, this compound is valuable for investigating myosin-related diseases and potential therapeutic interventions .
Mecanismo De Acción
Myosin-IN-1 exerts its effects by inhibiting the actin-stimulated ATPase activity of myosin V. This inhibition occurs through the blocking of ADP release from the actomyosin complex, which is essential for the myosin motor function. The molecular targets of this compound include the active sites of myosin V, where it binds and prevents the hydrolysis of ATP .
Comparación Con Compuestos Similares
Similar Compounds
MyoVin-1: Another pyrazolopyrimidine compound that also inhibits actin-stimulated ATPase activity of myosin V.
Omecamtiv Mecarbil: A cardiac myosin activator used in the treatment of heart failure.
Mavacamten: A myosin inhibitor used for treating hypertrophic cardiomyopathy.
Uniqueness
Myosin-IN-1 is unique due to its specific inhibition of myosin V, making it a valuable tool for studying the mechanistic aspects of myosin function. Its reversible and uncompetitive inhibition mechanism also sets it apart from other myosin inhibitors and activators .
Propiedades
Fórmula molecular |
C12H16N4OS2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18) |
Clave InChI |
YHDHTDKZRCMSEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


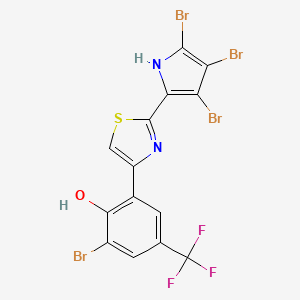
![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
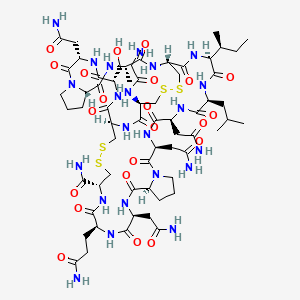
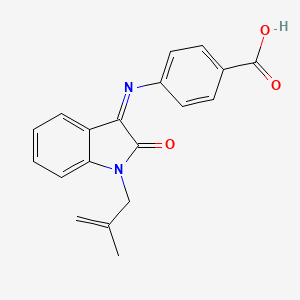
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
